molecular formula C15H18N4O3S B14975485 N-(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(2-methoxyethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B14975485
M. Wt: 334.4 g/mol
InChI Key: FCXYTSGBPNYMHP-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a phenylcarbamoyl group, and a methoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced via a reaction between an amine and phenyl isocyanate.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain can be attached through nucleophilic substitution reactions involving methoxyethyl halides and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl side chain or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXYETHYL)-2-PHENOXYBENZAMIDE
  • 2-METHOXYETHYL N-(2-ETHYLPHENYL)CARBAMATE
  • N-[(2-METHOXYETHYL)CARBAMOYL]-2-{4-[(PHENYLSULFONYL)AMINO]-1-PIPERIDINYL}ACETAMIDE

Uniqueness

N-(2-METHOXYETHYL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the methoxyethyl side chain and the phenylcarbamoyl group further enhances its versatility and makes it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C15H18N4O3S/c1-22-8-7-16-13(20)9-12-10-23-15(18-12)19-14(21)17-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,20)(H2,17,18,19,21)

InChI Key

FCXYTSGBPNYMHP-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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